

Physical and chemical properties of sulfonyl-containing boronic acids

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (4-
(Thiomorpholinosulfonyl)phenyl)boronic acid

Cat. No.: B1438489

[Get Quote](#)

An In-depth Technical Guide to Sulfonyl-Containing Boronic Acids

Abstract

Sulfonyl-containing boronic acids represent a pivotal class of organoboron compounds that have garnered significant attention across the scientific disciplines of organic synthesis, medicinal chemistry, and materials science. The strategic incorporation of a sulfonyl or sulfonamide group onto a boronic acid scaffold imparts unique physicochemical properties, most notably a marked increase in Lewis acidity. This guide provides a comprehensive exploration of the physical and chemical properties of these molecules, detailing their synthesis, stability, and reactivity. Furthermore, it delves into their diverse applications, with a particular focus on their role as enzyme inhibitors in drug discovery and as highly effective ligands in affinity chromatography. Through a synthesis of foundational principles and contemporary research, this document aims to serve as an authoritative resource for researchers, scientists, and drug development professionals.

Introduction: The Emergence of Sulfonyl-Containing Boronic Acids in Modern Chemistry and Drug Discovery

The journey of boronic acids from synthetic curiosities to indispensable tools in modern science has been remarkable.^[1] First synthesized in 1860, their utility has expanded dramatically, particularly with the advent of palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.^{[2][3]} In recent years, the focus has intensified on functionalized boronic acids, where specific substituents are introduced to modulate their properties for tailored applications. Among these, sulfonyl-containing boronic acids have emerged as a class with exceptional potential.

The Unique Synergy of the Sulfonyl and Boronic Acid Moieties

The defining feature of sulfonyl-containing boronic acids lies in the powerful electron-withdrawing nature of the sulfonyl (R-SO_2^-) or sulfonamide ($\text{R-NR}'\text{-SO}_2^-$) group.^[4] This has a profound impact on the adjacent boronic acid moiety ($-\text{B}(\text{OH})_2$), a Lewis acid characterized by its vacant p-orbital.^[5] The primary consequence of this electronic influence is a significant lowering of the boronic acid's pK_a , enhancing its Lewis acidity.^[4] This heightened acidity allows for stable boronate ester formation with diols at or near physiological pH, a property that is less efficient for simple arylboronic acids which typically have a pK_a around 9.^{[2][4]} This synergy is the cornerstone of their advanced applications, from biological enzyme inhibition to specialized chemical separations.

Scope and Objectives of this Guide

This technical guide is designed to provide a deep and practical understanding of sulfonyl-containing boronic acids. It will elucidate their fundamental physical and chemical properties, supported by experimental data and mechanistic insights. Key synthetic methodologies will be detailed, offering actionable protocols for their preparation. The narrative will then transition to their applications, with a strong emphasis on their role in drug discovery as enzyme inhibitors and their utility in affinity chromatography.^{[6][7][8]} By integrating theoretical principles with practical applications, this guide aims to equip researchers and drug development professionals with the knowledge to effectively harness the potential of this versatile class of molecules.

Physicochemical Properties: A Foundation for Application

The utility of sulfonyl-containing boronic acids is intrinsically linked to their distinct physicochemical properties. Understanding these characteristics is paramount for their rational design and application.

Electronic Effects and Acidity (pKa)

The Lewis acidity of a boronic acid, quantified by its pKa, is arguably its most critical property. [9] It governs the equilibrium between the neutral, trigonal planar form and the anionic, tetrahedral boronate form in aqueous media.[1]

The sulfonyl group is a strong σ - and π -electron-withdrawing group. This inductive effect pulls electron density away from the aromatic ring and, consequently, from the boron atom. This electron deficiency increases the boron's electrophilicity, making it a stronger Lewis acid.[4] As a result, it more readily accepts a hydroxide ion to form the tetrahedral boronate, leading to a lower pKa value compared to unsubstituted phenylboronic acid.[1]

The lowered pKa of sulfonyl-containing boronic acids is of immense practical significance. Standard phenylboronic acids, with a pKa of approximately 9, exist predominantly in their neutral form at physiological pH (~7.4).[2] In contrast, the introduction of a sulfonyl group can lower the pKa into the 7-8 range, meaning a significant population of the more reactive tetrahedral boronate form exists at physiological pH.[4] This is crucial for applications involving reversible covalent interactions with biological molecules, such as enzyme inhibitors that target active site serine residues or for binding the diol-containing glycans on cell surfaces.[10][11]

The formation of a boronate ester with a diol also leads to a decrease in the pKa of the boron center.[12][13] This is because the ester formation changes the hybridization at the boron atom from sp^2 to sp^3 , which is more stable in the anionic tetrahedral form.[14]

Compound	Substituent Position	pKa	Reference
Phenylboronic acid	-	~8.8	[15]
4-Sulfamoylphenylboronic acid	para	~7.8	[8]
3-Sulfamoylphenylboronic acid	meta	Not widely reported	-
(Methylsulfonyl)phenylboronic acid	para	Not widely reported	-

Note: Precise pKa values can vary depending on the experimental conditions (e.g., solvent, temperature).

Structural Characteristics and Solid-State Properties

X-ray crystallography has been instrumental in understanding the three-dimensional structure of sulfonyl-containing boronic acids and their interactions with biological targets.[\[6\]](#)[\[16\]](#) Crystal structures of sulfonamide boronic acids complexed with AmpC β -lactamase have revealed key binding interactions, showing how the sulfonamide moiety can form hydrogen bonds within the active site, contributing to high binding affinity.[\[6\]](#) In the solid state, boronic acids often form hydrogen-bonded dimers or oligomeric structures.[\[5\]](#)

Boronic acids have a propensity to dehydrate and form cyclic trimers known as boroxines.[\[17\]](#) This is a reversible process that can be influenced by solvent and temperature. The presence of the bulky and electron-withdrawing sulfonyl group can influence the equilibrium between the free boronic acid and its boroxine form.

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the characterization of sulfonyl-containing boronic acids.

- ^1H NMR: The protons on the aromatic ring will show characteristic shifts depending on the position of the sulfonyl and boronic acid groups. The $\text{B}(\text{OH})_2$ protons often appear as a broad singlet that can exchange with D_2O .
- ^{13}C NMR: The carbon atom attached to the boron (C-B bond) typically shows a broad signal due to the quadrupolar nature of the boron nucleus.
- ^{11}B NMR: This is a highly informative technique for studying boron compounds. Boronic acids typically exhibit a broad signal in the range of δ 28-34 ppm for the trigonal sp^2 boron. Upon formation of a tetrahedral boronate complex, this signal shifts upfield to δ 5-15 ppm.[\[5\]](#)

The electronic properties of sulfonyl-containing boronic acids can be probed using UV-Vis and fluorescence spectroscopy. The introduction of a sulfonyl group can shift the absorption and emission maxima.[\[14\]](#) This change in spectroscopic properties upon binding to diols has been exploited to create fluorescent sensors for saccharides.[\[12\]](#)

Stability Profile

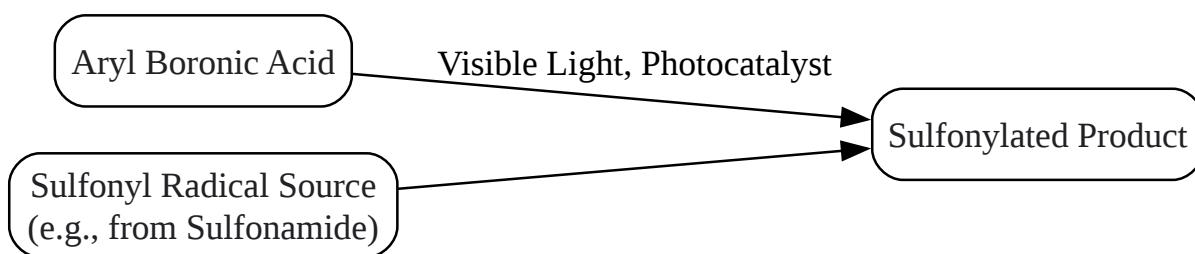
Sulfonyl-containing boronic acids are generally stable, crystalline solids with high melting points.[\[5\]](#) They are compatible with a wide range of reaction conditions, including the palladium-catalyzed cross-coupling reactions for which they are famously used.[\[18\]](#)

A notable challenge for boronic acids, particularly in biological applications, is their susceptibility to oxidation by reactive oxygen species (ROS).[\[19\]](#) This can lead to protodeboronation (loss of the boronic acid group). The electron-deficient nature of the boron center in sulfonyl-containing boronic acids might influence their oxidative stability. Strategies to enhance stability include the formation of intramolecularly coordinated complexes, such as boralactones, which have shown a significant increase in resistance to oxidation.[\[19\]](#)

Synthesis and Chemical Reactivity

The synthetic accessibility of sulfonyl-containing boronic acids is crucial for their widespread application. A variety of methods, from classical organometallic approaches to modern catalytic techniques, have been developed.

Synthetic Routes to Sulfonyl-Containing Boronic Acids


A traditional and reliable method for the synthesis of arylboronic acids involves the ortholithiation of an arylsulfonamide followed by quenching with a trialkyl borate (e.g., triisopropyl borate) and subsequent acidic workup.

Caption: Classical Lithiation-Borylation Pathway.

More recently, transition-metal-catalyzed and photoredox methods have emerged, offering milder conditions and broader functional group tolerance.

The Miyaura borylation reaction, a palladium-catalyzed cross-coupling of an aryl halide or triflate with a diboron reagent (e.g., bis(pinacolato)diboron), is a powerful tool for synthesizing boronate esters, which can then be hydrolyzed to the corresponding boronic acids.^[3]

An alternative approach involves the sulfonylation of a pre-existing boronic acid. Visible-light-mediated methods have been developed for the cross-coupling of aryl boronic acids with sulfonyl chlorides or sulfonyl fluorides to generate diaryl sulfones.^{[20][21][22]} While this produces sulfones rather than sulfonyl-containing boronic acids, it highlights the reactivity of the C-B bond and the ongoing innovation in this area. More direct methods involve the visible-light-mediated N-S bond activation of sulfonamides to generate sulfonyl radicals that can react with boronic acids.^[23]

[Click to download full resolution via product page](#)

Caption: Photoredox-Mediated Sulfonylation Concept.

Synthesis of 4-(Aminosulfonyl)phenylboronic acid via Miyaura Borylation

- Reaction Setup: To an oven-dried flask, add 4-bromobenzenesulfonamide (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).

- Solvent and Degassing: Add anhydrous 1,4-dioxane. Degas the mixture by bubbling with argon for 15 minutes.
- Reaction: Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere for 12-24 hours, monitoring by TLC or LC-MS.
- Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.
- Purification of Boronate Ester: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the pinacol boronate ester.
- Hydrolysis: Dissolve the purified boronate ester in a mixture of acetone and 1N HCl. Stir at room temperature for 4-6 hours.
- Isolation: Remove the acetone under reduced pressure. The aqueous solution may be extracted with an organic solvent (e.g., ethyl acetate) to isolate the product. The product may also precipitate from the aqueous solution and can be collected by filtration.

Key Chemical Transformations

Sulfonyl-containing boronic acids are excellent coupling partners in Suzuki-Miyaura reactions, enabling the formation of C-C bonds to construct complex molecular architectures.[\[18\]](#) Their stability and reactivity make them valuable building blocks in medicinal chemistry and materials science.

The Chan-Lam coupling reaction allows for the formation of C-N and C-O bonds by coupling boronic acids with amines or alcohols, respectively. This provides a direct route to sulfonamides and sulfonate esters.

The reaction of sulfonyl-containing boronic acids with diols to form boronate esters is a cornerstone of their application in sensing and affinity chromatography.[\[3\]](#)[\[4\]](#) They can also be converted to other organoboron derivatives, such as MIDA boronates, which offer enhanced stability and controlled release of the free boronic acid.[\[3\]](#)

Applications in Drug Discovery and Beyond

The unique properties of sulfonyl-containing boronic acids have led to their successful application in several fields, most notably in drug discovery and biotechnology.

Rationale for Incorporation in Bioactive Molecules

The incorporation of a sulfonyl-containing boronic acid into a drug candidate can be advantageous for several reasons:

- Enhanced Potency: The boronic acid can act as a warhead, forming a reversible covalent bond with a key nucleophilic residue (e.g., serine, threonine) in an enzyme's active site.[10] [17]
- Improved Selectivity: The sulfonamide moiety can engage in specific hydrogen bonding interactions within the target protein, enhancing binding affinity and selectivity.[6]
- Modulated Physicochemical Properties: The sulfonyl group can improve properties such as solubility and metabolic stability.[8]

Case Studies: Sulfonyl-Containing Boronic Acids as Enzyme Inhibitors

Boronic acids are well-established inhibitors of serine proteases. The boron atom is attacked by the active site serine, forming a stable, tetrahedral adduct that mimics the transition state of substrate hydrolysis.[16] Sulfonamide boronic acids have been specifically designed as potent inhibitors of AmpC β -lactamase, an enzyme responsible for bacterial resistance to β -lactam antibiotics.[6] The sulfonamide group replaces the canonical carboxamide of β -lactam antibiotics and shows a distinct and highly potent structure-activity relationship.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [mdpi.com](https://www.mdpi.com) [mdpi.com]

- 2. Boronic acid - Wikipedia [en.wikipedia.org]
- 3. Boronic Acids & Derivatives [sigmaaldrich.com]
- 4. Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH [pubmed.ncbi.nlm.nih.gov]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β -lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nbinfo.com [nbinfo.com]
- 9. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Throughput Crystallography Reveals Boron-Containing Inhibitors of a Penicillin-Binding Protein with Di- and Tricovalent Binding Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The design of boronic acid spectroscopic reporter compounds by taking advantage of the $pK(a)$ -lowering effect of diol binding: nitrophenol-based color reporters for diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Origins, and formulation implications, of the pK_a difference between boronic acids and their esters: A density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups. Implication in the Development of Fluorescence Probes for Saccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β -Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. kuscholarworks.ku.edu [kuscholarworks.ku.edu]
- 18. Arylsulfonyl fluoride boronic acids: preparation and coupling reactivity | Department of Chemistry [chem.web.ox.ac.uk]
- 19. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Sulfenylation of aryl boronic acids by sulfonyl fluorides in water under visible-light irradiation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]
- 22. Sulfenylation of aryl boronic acids by sulfonyl fluorides in water under visible-light irradiation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 23. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Physical and chemical properties of sulfonyl-containing boronic acids]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1438489#physical-and-chemical-properties-of-sulfonyl-containing-boronic-acids>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com